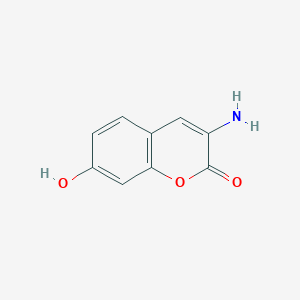

3-Amino-7-hydroxy-2H-chromen-2-one

説明

3-Amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It has a molecular formula of C9H7NO2 .

Synthesis Analysis

The compound can be synthesized from a solution of 7-hydroxy-2-oxo-2H-1-benzopiran-3-ethyl ester and 2-amino-2-(hydroxymethyl) propane-1, 3-diol (tris) in ethanol, which is stirred and refluxed for 20 hours .Molecular Structure Analysis

The C(10)-C(11) bond length is 1.5090, C(13)-C(9) is 1.3791, and C(4)-O(7) is 1.3550 .Chemical Reactions Analysis

3-Amino-7-hydroxy-2H-chromen-2-one has been evaluated as an inhibitor of 15-lipoxygenase . It competes with the substrate as observed by kinetic studies .科学的研究の応用

Biomedical Research

3-Amino-7-hydroxy-2H-chromen-2-one and its derivatives have a myriad of applications in biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide range of applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of 3-Amino-7-hydroxy-2H-chromen-2-one are also utilized in drug and pesticidal preparations .

Synthesis of Coumarin Derivatives

3-Amino-7-hydroxy-2H-chromen-2-one is used in the synthesis of coumarin derivatives . The most widely used method for their synthesis is Pechmann reaction .

Antifungal Activity

Introduction of 2,2-dimethyl-2H-chromene skeleton to 3-Amino-7-hydroxy-2H-chromen-2-one could significantly improve the antifungal activity . This indicates that chromene skeleton plays a vital role in the potency of the compounds .

Inhibition of 15-lipoxygenase

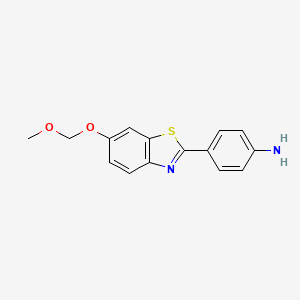

(E)-3- ((2,3-Dimethoxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one, a derivative of 3-Amino-7-hydroxy-2H-chromen-2-one, has been discovered as a potent inhibitor of 15-lipoxygenase .

作用機序

Target of Action

The primary target of 3-Amino-7-hydroxy-2H-chromen-2-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .

Mode of Action

3-Amino-7-hydroxy-2H-chromen-2-one acts as a tyrosinase inhibitor . It interacts with tyrosinase, inhibiting its activity, which leads to a decreased production of melanin .

Biochemical Pathways

The inhibition of tyrosinase disrupts the melanogenesis pathway, which is responsible for the production of melanin . This disruption can lead to a decrease in melanin production, affecting the pigmentation in the skin, hair, and eyes .

Pharmacokinetics

Factors such as its molecular weight (177.16 g/mol ), solubility, and stability would influence these properties .

Result of Action

The result of the action of 3-Amino-7-hydroxy-2H-chromen-2-one is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation in the skin, hair, and eyes .

特性

IUPAC Name |

3-amino-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHTIQNYJDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720986 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79418-41-0 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)